4,4'-Dimethylamino-2,2'-bipyridine
Overview
Description
4,4’-Dimethylamino-2,2’-bipyridine is an organic compound with the molecular formula C14H18N4 and a molecular weight of 242.32 g/mol . This compound is characterized by the presence of two pyridine rings connected by a single bond, with dimethylamino groups attached to the 4-position of each pyridine ring. It is a versatile ligand used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
4,4’-Dimethylamino-2,2’-bipyridine, also known as 4,4’ -Bis(N,N-dimethylamino)-2,2’ -bipyridine, is a complex organic compound It’s known that bipyridine derivatives often act as ligands, binding to metal centers in coordination compounds .
Mode of Action
The mode of action of 4,4’-Dimethylamino-2,2’-bipyridine is primarily through its role as a ligand. It can form complexes with various metal ions, influencing the electronic structure and properties of the resulting compounds . The compound’s electron-rich methyl functional groups at the 4,4’-positions enhance its ability to form these complexes .
Biochemical Pathways
Its role as a ligand in the formation of metal complexes suggests it could influence a variety of biochemical processes, depending on the nature of the metal ion and the resulting complex .
Pharmacokinetics
As a complex organic compound, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 4,4’-Dimethylamino-2,2’-bipyridine are largely dependent on the nature of the metal complex it forms. For instance, it has been used in the synthesis of a blue luminescent molecule with an emission at 450nm and a quantum yield of 43% . This suggests potential applications in the field of photoluminescent materials .
Action Environment
The action, efficacy, and stability of 4,4’-Dimethylamino-2,2’-bipyridine are likely to be influenced by various environmental factors. These could include the presence of specific metal ions for complex formation, pH, temperature, and the presence of other competing ligands . .
Preparation Methods
The synthesis of 4,4’-Dimethylamino-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Stille coupling, which involves the reaction of a stannane with a halopyridine in the presence of a palladium catalyst . Another method is the Ullmann coupling, which involves the homocoupling of halopyridines using copper as a catalyst . These reactions are usually carried out under inert atmosphere and at elevated temperatures to ensure high yields.
Industrial production methods for 4,4’-Dimethylamino-2,2’-bipyridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
4,4’-Dimethylamino-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Dimethylamino-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4,4’-Dimethylamino-2,2’-bipyridine is similar to other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. the presence of dimethylamino groups in 4,4’-Dimethylamino-2,2’-bipyridine makes it more electron-rich and enhances its ability to stabilize metal complexes. This unique property makes it particularly useful in catalytic applications where electron-rich ligands are required .
Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens, which are redox-active compounds.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4-position.
Properties
IUPAC Name |
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHULFFMBCBEJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234985 | |
Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85698-56-2 | |
Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethylamino-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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